Structural Elucidation and Spectroscopic Profiling of 3-(4-(Diethylamino)phenyl)propan-1-ol
Structural Elucidation and Spectroscopic Profiling of 3-(4-(Diethylamino)phenyl)propan-1-ol
Executive Summary 3-(4-(Diethylamino)phenyl)propan-1-ol (C₁₃H₂₁NO) is a highly versatile bifunctional chemical building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), fluorescent probes, and advanced materials. Featuring both a strongly electron-donating tertiary amine and a reactive primary alcohol, its structural validation requires rigorous orthogonal analytical techniques. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of this compound, establishing a self-validating framework for researchers and drug development professionals.
Molecular Architecture and Analytical Strategy
The molecule consists of three distinct structural domains, each dominating specific spectroscopic channels:
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The N,N-Diethylamino Group: Acts as a powerful electron-donating group (EDG) via resonance (+M effect), profoundly altering the electron density of the aromatic ring[1].
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The para-Substituted Benzene Ring: Creates a classic AA'BB' spin system in ¹H NMR, serving as a diagnostic marker for substitution patterns[2].
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The Propan-1-ol Chain: Provides distinct aliphatic spin-spin coupling networks and characteristic vibrational modes associated with primary alcohols[3].
To definitively confirm the structure, an orthogonal analytical workflow must be employed, cross-referencing atomic connectivity (NMR), functional group presence (IR), and exact molecular weight/fragmentation (MS).
Fig 1: Orthogonal spectroscopic workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive proof of atomic connectivity. The chemical shifts are heavily dictated by the electronic "push" from the diethylamino group.
Causality of Chemical Shifts
The nitrogen lone pair of the N,N-diethylamino group delocalizes into the aromatic π-system. This resonance significantly shields the protons ortho to the amine (C2/C6), pushing their resonance upfield to ~6.65 ppm. Conversely, the protons meta to the amine (C3/C5) are less shielded by the resonance effect and appear further downfield at ~7.05 ppm. This creates a highly diagnostic pair of doublets (AA'BB' system) with a characteristic ortho coupling constant ( J≈8.5 Hz)[2].
The propanol chain exhibits a predictable first-order splitting pattern. The terminal oxygen strongly deshields the adjacent methylene (-CH₂-OH), pushing it to ~3.65 ppm[3].
Quantitative NMR Data Summary
Table 1: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl₃)
| Position | ¹H Shift (ppm) | Multiplicity | Int. | J (Hz) | ¹³C Shift (ppm) | Mechanistic Causality |
| N-CH₂-CH₃ | 1.12 | t | 6H | 7.1 | 12.5 | Shielded primary alkyl group. |
| CH₂ -CH₂-OH | 1.85 | tt | 2H | 7.5, 6.5 | 34.5 | Homotopic methylene, split by adjacent CH₂s. |
| Ar-CH₂ | 2.60 | t | 2H | 7.5 | 31.2 | Deshielded by the aromatic ring current. |
| N-CH₂ -CH₃ | 3.32 | q | 4H | 7.1 | 44.3 | Deshielded by electronegative nitrogen. |
| CH₂-CH₂ -OH | 3.65 | t | 2H | 6.5 | 62.4 | Strongly deshielded by the hydroxyl oxygen. |
| Ar-H (ortho to N) | 6.65 | d | 2H | 8.5 | 112.1 | Shielded by +M resonance effect of NEt₂. |
| Ar-H (meta to N) | 7.05 | d | 2H | 8.5 | 129.4 | Less shielded; forms AA'BB' system. |
Standardized NMR Acquisition Protocol
To ensure high-fidelity, self-validating data, follow this rigorous acquisition methodology:
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Probe Tuning & Shimming: Tune the probe to ¹H (400 MHz) and ¹³C (100 MHz). Perform gradient shimming on the ²H lock signal of CDCl₃ to ensure optimal magnetic field homogeneity.
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¹H Acquisition: Execute a standard 1D pulse sequence (e.g., zg30). Acquire 16 scans with a 30° pulse angle, a 1.0 s relaxation delay (d1), and 64k data points to ensure accurate integration.
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¹³C Acquisition: Execute a proton-decoupled sequence (e.g., zgpg30 with WALTZ-16 decoupling). Acquire 512 scans with a 2.0 s relaxation delay to account for the longer T1 relaxation times of quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid, non-destructive validation of the functional groups predicted by the molecular formula.
Vibrational Causality
The presence of the primary alcohol is unambiguously confirmed by a broad, strong O-H stretching band centered around 3350 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding in the neat liquid state. The N,N-diethylaniline core contributes a sharp, intense C-N stretching vibration near 1365 cm⁻¹, while the highly polarized aromatic ring yields strong C=C breathing modes at 1615 and 1520 cm⁻¹[1].
Table 2: Key FT-IR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment | Structural Feature |
| 3350 | Medium | Broad | O-H stretch | Intermolecular H-bonding of primary alcohol. |
| 2965, 2930 | Strong | Sharp | C-H stretch (sp³) | Aliphatic propanol chain and ethyl groups. |
| 1615, 1520 | Strong | Sharp | C=C stretch (Ar) | Aromatic ring breathing, enhanced by NEt₂. |
| 1365 | Medium | Sharp | C-N stretch | Tertiary aromatic amine. |
| 1050 | Strong | Sharp | C-O stretch | Primary alcohol C-O bond. |
ATR-FTIR Analytical Protocol
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Background Collection: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect an ambient air background (32 scans, 4 cm⁻¹ resolution).
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Sample Application: Apply 2 μL of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the sensor area.
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Acquisition & Correction: Collect 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm in the processing software to account for wavelength-dependent penetration depth, normalizing the relative intensities.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry validates the exact molecular formula (C₁₃H₂₁NO) and provides structural connectivity clues via tandem MS/MS fragmentation.
Ionization and Fragmentation Logic
Due to the basicity of the tertiary amine, the molecule is highly amenable to positive-ion Electrospray Ionization (ESI+). The theoretical exact mass of the neutral compound is 207.1623 Da[4]. Protonation yields the [M+H]⁺ pseudo-molecular ion at m/z 208.1701.
Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. The most thermodynamically favored pathway is the neutral loss of water (18 Da) from the propanol tail, generating a stable carbocation. Secondary cleavages involve the loss of the ethyl groups or the entire propanol side chain.
Fig 2: Proposed ESI-MS/MS fragmentation pathways for the target compound.
Table 3: HRMS (ESI+) Data and Mass Accuracy
| m/z (Observed) | Ion Type | Formula | Mass Error (ppm) | Mechanistic Origin |
| 208.1701 | [M+H]⁺ | C₁₃H₂₂NO⁺ | < 2.0 | Protonation of the tertiary amine. |
| 190.1595 | [M+H - H₂O]⁺ | C₁₃H₂₀N⁺ | < 2.0 | Neutral loss of water from the propanol tail. |
| 164.1439 | [M+H - C₂H₄O]⁺ | C₁₁H₁₈N⁺ | < 2.0 | Cleavage of the propanol side chain. |
LC-ESI-HRMS/MS Protocol
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Sample Dilution: Dilute the sample to a final concentration of 1 μg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to promote ionization).
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Chromatography: Inject 2 μL onto a C18 UPLC column (50 x 2.1 mm, 1.8 μm). Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).
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Source Parameters: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.
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Tandem MS (MS/MS): Utilize Data-Dependent Acquisition (DDA). Isolate the m/z 208.17 precursor ion and subject it to CID using Argon collision gas, ramping the collision energy from 15 to 30 eV to capture the full spectrum of product ions.
